molecular formula C17H11Cl2N5OS B10876997 2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B10876997
M. Wt: 404.3 g/mol
InChI Key: FHKRCLHVJOIESV-UHFFFAOYSA-N
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Description

2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a triazole ring, a phthalazinone core, and a dichlorophenyl group

Preparation Methods

The synthesis of 2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the triazole ring.

    Formation of the Phthalazinone Core: The phthalazinone core is typically formed through a condensation reaction involving phthalic anhydride and hydrazine derivatives.

    Final Assembly: The final step involves coupling the triazole and phthalazinone intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases to control the reaction environment.

Scientific Research Applications

2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE include:

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the triazole and dichlorophenyl moieties but differs in its overall structure and functional groups.

    2-(2,4-Dichlorophenyl)-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Another related compound with a triazole ring and dichlorophenyl group, but with a pyridine core instead of a phthalazinone core.

The uniqueness of 2-{[4-(2,4-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H11Cl2N5OS

Molecular Weight

404.3 g/mol

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C17H11Cl2N5OS/c18-11-5-6-14(13(19)7-11)24-15(21-22-17(24)26)9-23-16(25)12-4-2-1-3-10(12)8-20-23/h1-8H,9H2,(H,22,26)

InChI Key

FHKRCLHVJOIESV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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